Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-
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Overview
Description
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid is a complex organic compound characterized by the presence of multiple bromine, carboxy, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-[(3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit serine proteases or kinase enzymes, leading to the suppression of tumor cell growth and metastasis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but with a formyl group instead of a bromine atom.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom.
5-Bromoindole-3-carboxaldehyde: Shares the bromine and carboxaldehyde functional groups but has an indole core.
Uniqueness
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid is unique due to its specific arrangement of bromine, carboxy, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
35232-55-4 |
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Molecular Formula |
C15H10Br2O6 |
Molecular Weight |
446.04 g/mol |
IUPAC Name |
5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23) |
InChI Key |
LWQWHZWYCPLAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br |
Origin of Product |
United States |
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